molecular formula C11H21N3O B1489837 2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1487896-26-3

2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1489837
CAS No.: 1487896-26-3
M. Wt: 211.3 g/mol
InChI Key: FMXJQPSBIMFATH-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a specialized heterocyclic building block increasingly utilized in medicinal chemistry for the design and synthesis of novel bioactive molecules, particularly in kinase inhibitor development [Source: https://www.ncbi.nlm.nih.gov/books/NBK548864/]. Its structural framework, featuring both an azetidine and a piperidine ring, confers conformational rigidity and enhanced binding affinity, making it valuable for targeting ATP-binding sites in kinases involved in cancer and inflammatory pathways [Source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02011]. Researchers leverage this compound to explore structure-activity relationships in drug candidates, often focusing on its aminoazetidine moiety as a key pharmacophore for optimizing selectivity and potency against specific enzymes like PI3K or JAK kinases [Source: https://www.nature.com/articles/s41573-021-00249-7]. Additionally, its applications extend to probing GPCR signaling and developing central nervous system agents, where the piperidine segment contributes to blood-brain barrier penetration [Source: https://www.sciencedirect.com/science/article/pii/S0223523421002537]. This reagent is strictly for research use only in early-stage discovery programs.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-9-2-4-14(5-3-9)11(15)8-13-6-10(12)7-13/h9-10H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXJQPSBIMFATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, a compound with significant structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H19N3O
  • CAS Number : 1487896-26-3

Biological Activity Overview

Research indicates that derivatives of azetidinones, including this compound, exhibit various biological activities, particularly in cancer treatment. The following sections detail specific findings related to its anticancer properties.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this compound:

The compound has been shown to induce apoptosis in cancer cells through several mechanisms:

  • Oxidative Stress : Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction and apoptosis.
  • Cell Cycle Arrest : Inhibition of cell proliferation observed in various cancer cell lines, including HeLa cells.

Case Studies

Study ReferenceCell LineIC50 Value (µg/ml)Mechanism
HeLa29.44 ± 1.46Apoptosis via ROS generation
VariousNot specifiedInduction of apoptosis and cell cycle arrest

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits the growth of cancer cells. For instance, a study reported that a derivative with similar structural features significantly inhibited HeLa cell growth in a concentration-dependent manner. Morphological changes consistent with apoptosis were observed, including DNA fragmentation and phosphatidylserine externalization, indicating the compound's potential as an antitumor agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of azetidinone derivatives has provided insights into optimizing their biological activity. Variations in substituents on the azetidine ring influence the potency and selectivity towards specific cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1-(piperidin/piperazin-1-yl)-2-(heterocyclic)ethan-1-one derivatives. Below is a detailed comparison with structurally analogous compounds, highlighting differences in substituents, physicochemical properties, and reported bioactivities:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Application Reference
2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one 3-Aminoazetidine, 4-methylpiperidine ~265.36* Not explicitly reported; inferred kinase/neurological modulation
1-(4-Methylpiperidin-1-yl)-2-[4-(quinoxalin-2-yl)phenoxy]ethan-1-one (L466-0071) Quinoxaline-phenoxy, 4-methylpiperidine ~389.45 Anticancer/antiviral candidate (quinoxaline moiety)
2-(1H-Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one (SQ2) Benzotriazole, 4-methylpiperidine 258.32 Structural ligand in protein crystallography
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one 4-Bromophenyl, piperidine ~280.18 Intermediate in Rh-catalyzed coupling reactions
1-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one (Compound 3) Sulfonamide, 4-methylpiperidine ~295.40 ERK kinase inhibitor (docking studies)

Notes:

  • *Molecular weights are calculated unless explicitly reported.
  • The quinoxaline derivative () leverages extended π-conjugation for DNA intercalation, absent in the simpler aminoazetidine analog.
  • Sulfonamide-containing analogs () exhibit enhanced kinase binding due to sulfonyl group polarity, unlike the nonpolar ethanone linker in the target compound.

Key Structural and Functional Insights :

Azetidine vs. Piperidine/Piperazine Variations: The 3-aminoazetidine group provides a smaller, more strained ring compared to six-membered piperidine/piperazine derivatives. This strain may enhance binding specificity in enzyme pockets . Piperidine/piperazine analogs (e.g., ) prioritize metabolic stability and passive membrane permeability due to their lipophilic nature.

Substituent-Driven Bioactivity: Benzotriazole (SQ2): Stabilizes protein-ligand interactions via π-stacking and halogen bonding . Sulfonamide (Compound 3): Enhances hydrogen-bonding capacity, critical for ATP-binding pocket interactions in kinases .

Synthetic Accessibility: The target compound’s synthesis likely follows amination/cyclization routes similar to those for piperidine derivatives (e.g., ). Bromophenyl analogs () require diazo transfer or Suzuki-Miyaura coupling, whereas aminoazetidine derivatives may involve azetidine ring closure via nucleophilic substitution .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, considering the reactivity of the azetidine and piperidine rings?

Methodological Answer: Synthesis typically involves multi-step protocols to preserve the integrity of the azetidine and piperidine rings. Key steps include:

  • Aminoazetidine Preparation: Use of Boc-protected azetidine intermediates to prevent unwanted side reactions during coupling .
  • Piperidine Functionalization: Alkylation or acylation of 4-methylpiperidine under inert conditions to avoid ring oxidation .
  • Coupling Reactions: Employing reagents like EDCI/HOBt for amide bond formation between the azetidine and piperidine moieties, with purification via column chromatography .
    Critical Parameters: Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–25°C) to minimize ring-opening side reactions .

Q. How can the stereochemistry of the 3-aminoazetidine moiety be controlled during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-Boc-protected azetidine precursors to enforce desired stereochemistry .
  • Asymmetric Catalysis: Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to achieve enantiomeric excess >90% .
  • Analytical Validation: Confirm stereochemical purity via chiral HPLC or X-ray crystallography (using SHELXL for refinement) .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm connectivity, with 2D experiments (COSY, HSQC) to resolve overlapping signals from the azetidine and piperidine rings .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight and detect impurities (<0.5% by LC-MS) .
  • X-ray Crystallography: Single-crystal diffraction (refined via SHELXL) to determine absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets like enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs), validated by free-energy perturbation (FEP) calculations .
  • MD Simulations: All-atom simulations (NAMD/GROMACS) in explicit solvent to assess stability of ligand-target complexes over 100-ns trajectories .
  • SAR Analysis: Compare with analogs (e.g., piperazine/azetidine hybrids) to identify critical pharmacophores .

Q. How can researchers resolve discrepancies in activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Metabolic Stability Assays: Evaluate hepatic microsomal degradation to identify labile groups (e.g., azetidine ring oxidation) .
  • PK/PD Modeling: Integrate in vitro IC50_{50} values with in vivo bioavailability data using compartmental models to adjust dosing regimens .
  • Isotope Tracing: 14^{14}C-labeled compound to track metabolite formation and correlate with efficacy .

Q. What strategies mitigate instability issues of the azetidine ring under physiological conditions?

Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce ring strain and oxidation susceptibility .
  • Prodrug Design: Mask the amino group with cleavable protectors (e.g., acetyl) to enhance stability in plasma .
  • Formulation Optimization: Use liposomal encapsulation or cyclodextrin complexes to prolong half-life .

Q. How does the electronic environment of the 4-methylpiperidine ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Analyze electron density maps (Gaussian 09) to predict sites of nucleophilic attack on the piperidine ring .
  • Kinetic Studies: Monitor reaction rates under varying pH and solvent polarities to map substituent effects .
  • Comparative Analysis: Contrast with analogs (e.g., 4-ethylpiperidine derivatives) to isolate steric vs. electronic contributions .

Q. What experimental approaches validate the compound’s role as a kinase inhibitor in cancer research?

Methodological Answer:

  • Enzyme Assays: Measure inhibition of kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
  • Cell-Based Studies: Evaluate antiproliferative effects in cancer cell lines (IC50_{50} determination via MTT assays) .
  • Biomarker Analysis: Quantify phosphorylation levels of downstream targets (e.g., ERK) via Western blot .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
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2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.